(Dimethylphenylsilyl)acetylene

Descripción general

Descripción

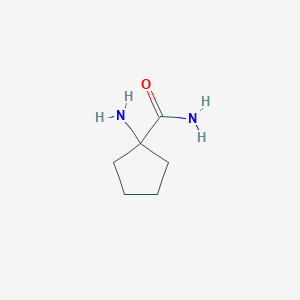

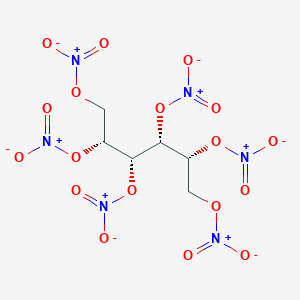

(Dimethylphenylsilyl)acetylene is a silylated alkyne with the molecular formula C10H12Si. It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to two methyl groups and an acetylene moiety. This compound is known for its unique chemical properties and its ability to participate in various organic reactions, making it a valuable reagent in synthetic chemistry .

Aplicaciones Científicas De Investigación

(Dimethylphenylsilyl)acetylene has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

(Dimethylphenylsilyl)acetylene is a silylated alkyne It is reported to participate in the alkynylation of amines , suggesting that amines could be its potential targets.

Mode of Action

The interaction of this compound with its targets involves the process of alkynylation . Alkynylation is a type of chemical reaction where an alkyne group is introduced into a molecule. In this case, the this compound provides the alkyne group that is introduced into the amines .

Biochemical Pathways

Given its role in the alkynylation of amines , it can be inferred that it may influence the biochemical pathways involving amines.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific amines it interacts with and the context of these amines within biochemical pathways. The alkynylation of amines could potentially alter their function and interactions within the cell .

Safety and Hazards

(Dimethylphenylsilyl)acetylene is classified as a flammable liquid (Category 3), according to the GHS classification . Its hazard statements include H226, which indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking .

Análisis Bioquímico

Biochemical Properties

(Dimethylphenylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the alkynylation of amines. This reaction is catalyzed by Ruthenium complexes, where this compound acts as an alkyne source . The interaction between this compound and amines results in the formation of alkynylated amines, which are valuable intermediates in organic synthesis. The nature of these interactions involves the coordination of the alkyne group to the metal center of the Ruthenium complex, facilitating the transfer of the alkyne moiety to the amine substrate.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The alkyne group in this compound can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to enzyme inhibition or activation . Additionally, the phenyl and silyl groups may interact with hydrophobic pockets in proteins, further influencing their activity. Changes in gene expression may occur as a result of these interactions, although detailed mechanisms remain to be explored.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. This compound is reported to be stable under standard storage conditions, but its reactivity may lead to gradual degradation over time . Long-term studies in in vitro or in vivo settings are necessary to assess the sustained impact of this compound on cellular processes.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The alkynylation reaction catalyzed by Ruthenium complexes is a key metabolic pathway involving this compound

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the phenyl and silyl groups may affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its structural features and interactions with cellular components. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . Understanding its subcellular distribution is essential for elucidating its activity and function in biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Dimethylphenylsilyl)acetylene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial processes may involve the use of continuous flow reactors and optimized reaction conditions to ensure scalability and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: (Dimethylphenylsilyl)acetylene undergoes various types of chemical reactions, including:

Alkynylation: It participates in the alkynylation of amines, catalyzed by ruthenium complexes.

Substitution Reactions: The acetylene moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Ruthenium Complexes: Used as catalysts in alkynylation reactions.

Bases: Such as triethylamine, used to deprotonate and activate the acetylene group.

Major Products:

Alkynylated Amines: Formed through the alkynylation of amines.

Substituted Acetylenes: Resulting from substitution reactions.

Comparación Con Compuestos Similares

- (Triphenylsilyl)acetylene

- (Triisopropylsilyl)acetylene

- (tert-Butyldimethylsilyl)acetylene

- (Triethylsilyl)acetylene

Comparison: (Dimethylphenylsilyl)acetylene is unique due to the presence of both phenyl and dimethyl groups attached to the silicon atom. This structural feature imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its counterparts .

Propiedades

IUPAC Name |

ethynyl-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Si/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEAMHJAEFEPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C#C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399112 | |

| Record name | (Dimethylphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17156-64-8 | |

| Record name | (Dimethylphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,12-dimethylbenzo[a]anthracene-5,6-diol](/img/structure/B96495.png)